Methyl 5-dimethoxyphosphorylpentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-dimethoxyphosphorylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-11-8(9)6-4-5-7-14(10,12-2)13-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNVYQMAHFQICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378702 | |
| Record name | Pentanoic acid,5-(diethoxyphosphinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117917-78-9 | |
| Record name | Pentanoic acid,5-(diethoxyphosphinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Chemical Synthesis of Methyl 5 Dimethoxyphosphorylpentanoate
Phosphorylation Strategies in the Preparation of Alkyl Dimethoxyphosphorylpentanoates
The introduction of the dimethoxyphosphoryl group is the key step in the synthesis. The Michaelis-Arbuzov reaction is the most prominent method for creating the C-P bond required for this class of compounds. nih.gov
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonate (B1237965) esters. organic-chemistry.org This reaction facilitates the formation of a carbon-phosphorus bond by reacting a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org In the context of Methyl 5-dimethoxyphosphorylpentanoate, the synthesis involves the reaction of a methyl 5-halopentanoate (such as methyl 5-bromopentanoate) with a trialkyl phosphite, typically trimethyl phosphite.
The mechanism is initiated by the nucleophilic attack of the phosphorus atom in the trimethyl phosphite on the electrophilic carbon of the methyl 5-halopentanoate. organic-chemistry.org This SN2 attack results in the displacement of the halide ion and the formation of a trialkoxyphosphonium salt intermediate. wikipedia.org In the subsequent step, the displaced halide anion performs an SN2 attack on one of the methyl groups of the phosphonium (B103445) salt, leading to the formation of the final product, this compound, and a methyl halide as a byproduct. organic-chemistry.orgwikipedia.org The reaction is typically driven to completion by heating. researchgate.net
Table 1: Key Steps in the Arbuzov Reaction for this compound
| Step | Description | Reactants | Products/Intermediates |
|---|---|---|---|
| 1 | Nucleophilic Attack | Trimethyl phosphite, Methyl 5-halopentanoate | Trialkoxyphosphonium salt intermediate, Halide ion |
| 2 | Dealkylation | Trialkoxyphosphonium salt, Halide ion | This compound, Methyl halide |
While the thermal Arbuzov reaction is robust, variations exist to improve reaction conditions and substrate scope. nih.gov Lewis acid-mediated Michaelis-Arbuzov reactions can be performed at room temperature, offering a milder alternative to thermal conditions. organic-chemistry.orgorganic-chemistry.org Catalysts such as palladium have also been employed to facilitate the reaction, particularly for aryl halides, which can be extended to alkyl halides under specific conditions. organic-chemistry.org
Another modification involves the use of silyl (B83357) phosphites, such as tris(trimethylsilyl)phosphite, in what is known as the Silyl-Arbuzov reaction. A notable difference in this variant is the altered reactivity order of the alkyl halides, with alkyl chlorides being more reactive than bromides and iodides, which is the reverse of the classic Arbuzov reaction. nih.gov
Functional Group Interconversions Preceding Phosphonate Formation
The successful synthesis of the target molecule is contingent upon the preparation of a suitable pentanoate precursor, which typically involves esterification and halogenation steps.
The pentanoate portion of the molecule is commonly constructed via standard esterification procedures. nih.gov For example, a precursor such as 5-halopentanoic acid can be converted to its corresponding methyl ester. This can be achieved through Fischer esterification, where the carboxylic acid is refluxed with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. nih.gov The resulting acyl chloride readily reacts with methanol to yield the methyl ester, often in high yields and under milder conditions than Fischer esterification.
To prepare the substrate for the Arbuzov reaction, a halogen atom must be introduced at the 5-position of the pentanoate scaffold. This is typically accomplished by the halogenation of a precursor like methyl 5-hydroxypentanoate.
Standard methods for converting primary alcohols to alkyl halides are employed. For instance, reaction with phosphorus tribromide (PBr₃) is a common method for introducing a bromine atom. Similarly, thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) can be used to synthesize the corresponding alkyl chloride. These halogenated pentanoate esters serve as the direct precursors for the C-P bond formation step. researchgate.net
Optimization of Reaction Conditions for Scalable Synthesis
For the large-scale production of this compound, optimization of the reaction conditions is critical. In the context of the Arbuzov reaction, key parameters include temperature, reaction time, and choice of solvent. While the reaction is often performed neat (without solvent), high-boiling point solvents can be used to achieve the necessary temperatures for the dealkylation step.
Modern synthetic techniques can also be applied to enhance efficiency. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for various phosphonate syntheses. mdpi.com For industrial-scale production, transitioning from traditional batch processing to continuous flow chemistry can offer superior control over reaction parameters, improve safety, and increase throughput. The optimization process would involve systematically varying these parameters to find the ideal balance between reaction yield, purity, and economic viability.
Solvent Effects on Reaction Efficiency and Selectivity
Different solvents can significantly alter the reaction yield and duration. For instance, in a model reaction for benzyl (B1604629) phosphonate synthesis, polyethylene (B3416737) glycol (PEG-400) was identified as a superior solvent compared to acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF), providing the highest product yield. frontiersin.org PEG may enhance the reactivity of inorganic bases by chelating the counter-cation. frontiersin.org In other studies focusing on different phosphonate syntheses, toluene (B28343) was found to give high yields, comparable to those achieved in solvent-free reactions. rsc.org
The move towards more sustainable chemical practices has also led to the development of solvent-free Michaelis-Arbuzov reactions, often conducted under flow conditions. nih.govnih.gov This approach not only minimizes environmental impact by eliminating solvent waste but also simplifies product isolation, leading to high-purity products. nih.gov
Table 1: Effect of Various Solvents on Phosphonate Synthesis Yield Data is illustrative of general findings in phosphonate synthesis and may not represent direct results for this compound.
| Solvent | Base | Catalyst | Yield (%) | Reference |
| PEG-400 | K₂CO₃ | KI | >90 | frontiersin.org |
| Toluene | N/A | None | 93 | rsc.org |
| Acetonitrile (MeCN) | K₂CO₃ | KI | Moderate | frontiersin.org |
| Tetrahydrofuran (THF) | K₂CO₃ | KI | Low | frontiersin.org |
| Solvent-Free (Flow) | N/A | None | >99 (conversion) | nih.gov |
Role of Basic Conditions in Phosphonate Formation
The presence and nature of a base can be instrumental in certain synthetic routes to phosphonates, particularly in reactions that utilize a dialkyl phosphite instead of a trialkyl phosphite. In such cases, the base facilitates the deprotonation of the P-H bond in the dialkyl phosphite, generating a highly nucleophilic phosphite anion. This anion then readily participates in a nucleophilic substitution reaction with an alkyl halide to form the C-P bond characteristic of phosphonates.
A common system employs potassium carbonate (K₂CO₃) as the base. frontiersin.org The efficacy of the base is often coupled with the solvent system. For example, the combination of K₂CO₃ and PEG-400 has been shown to be highly effective. frontiersin.org The proposed role of PEG is to activate the anion by forming a complex with the cation, similar to a crown ether, which enhances the nucleophilicity of the reacting species. frontiersin.org
In addition to facilitating the primary reaction, basic conditions can also influence side reactions. The hydrolysis of phosphonate esters, for example, can be catalyzed by bases. nih.gov During this process, a nucleophilic attack occurs on the phosphorus atom of the P=O group. nih.gov The rate of base-catalyzed hydrolysis can be significantly affected by steric hindrance around the phosphorus center. nih.gov Therefore, the choice of base and control of reaction conditions are crucial to maximize the yield of the desired phosphonate ester and minimize undesired byproducts like phosphonic acids.
Table 2: Common Bases and Their Role in Phosphonate Synthesis
| Base | Typical Role | Example Reaction | Reference |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Deprotonation of dialkyl phosphite | Reaction of dialkyl phosphites with benzyl halides | frontiersin.org |
Mechanistic Investigations and Applications of Methyl 5 Dimethoxyphosphorylpentanoate in Olefination Reactions
The Horner-Wadsworth-Emmons (HWE) Reaction Utilizing Phosphonate (B1237965) Carbanions
The Horner-Wadsworth-Emmons (HWE) reaction is a chemical process that allows for the creation of carbon-carbon double bonds, primarily yielding (E)-alkenes, from the reaction of stabilized phosphonate carbanions with aldehydes or ketones. wikipedia.orgorganic-chemistry.org This reaction is a significant modification of the Wittig reaction and is favored for its ability to produce stereochemically defined alkenes. wikipedia.org The phosphonate carbanions used in the HWE reaction are typically more nucleophilic than the corresponding phosphorus ylides used in the Wittig reaction, allowing them to react readily with a wider array of carbonyl compounds. orgsyn.org A key advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies the purification of the desired alkene product. organic-chemistry.orgorgsyn.org
The initial and critical step in the HWE reaction is the deprotonation of the phosphonate ester at the carbon alpha to the phosphoryl and carbonyl groups to form a phosphonate carbanion. wikipedia.org In the case of Methyl 5-dimethoxyphosphorylpentanoate, the presence of the ester group serves to stabilize the resulting carbanion through resonance, making the alpha-protons sufficiently acidic for removal by a moderately strong base.
Commonly employed bases for this transformation include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and various alkoxides like sodium methoxide (B1231860) (NaOMe). organic-chemistry.org The choice of base and solvent can influence the reactivity and stereochemical outcome of the subsequent olefination. For instance, the reaction is typically carried out in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to ensure the solubility of the reactants and intermediates.
The general scheme for the generation of the phosphonate carbanion from this compound is depicted below:
Reactant: this compound
Base: Sodium Hydride (NaH)
Solvent: Tetrahydrofuran (THF)
Product: The corresponding phosphonate carbanion
This stabilized carbanion is a potent nucleophile, ready to engage with a carbonyl electrophile in the subsequent step of the reaction sequence.
Once generated, the phosphonate carbanion derived from this compound undergoes a nucleophilic attack on the electrophilic carbon of an aldehyde or ketone. wikipedia.org This addition is the rate-limiting step of the HWE reaction and leads to the formation of a tetrahedral intermediate, known as a β-alkoxyphosphonate. This intermediate is typically not isolated and proceeds through a cyclization to form a four-membered oxaphosphetane intermediate. organic-chemistry.org
The oxaphosphetane then collapses in a syn-elimination process to yield the final alkene product and a water-soluble phosphate byproduct. organic-chemistry.org The driving force for this elimination is the formation of the thermodynamically stable phosphorus-oxygen double bond in the phosphate byproduct. The structure of the carbonyl compound plays a significant role in the reaction's success, with aldehydes generally being more reactive than ketones due to lesser steric hindrance.
A hallmark of the HWE reaction with stabilized phosphonates, such as this compound, is the high degree of stereocontrol, typically favoring the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org This selectivity arises from the thermodynamics of the reaction pathway. The intermediate steps of the reaction, including the formation of the β-alkoxyphosphonate and the oxaphosphetane, are often reversible. wikipedia.org This reversibility allows for equilibration to the more thermodynamically stable anti-intermediate, which ultimately leads to the (E)-alkene. organic-chemistry.org
The preference for (E)-alkene formation is a direct consequence of the steric interactions within the reaction intermediates. In the transition state leading to the oxaphosphetane, the substituents on the developing double bond will arrange themselves to minimize steric strain. The anti-periplanar approach of the carbanion to the carbonyl group is favored, which places the larger groups on opposite sides, predisposing the reaction to form the (E)-alkene. organic-chemistry.org
Several factors have been shown to enhance (E)-selectivity, including:
Increased steric bulk of the aldehyde: Larger substituents on the aldehyde will further disfavor the syn-intermediate. wikipedia.org
Higher reaction temperatures: Elevated temperatures can promote the equilibration of intermediates to the more stable anti-form. wikipedia.org
Choice of cation: Lithium salts have been observed to promote higher (E)-selectivity compared to sodium or potassium salts. wikipedia.org
The following table illustrates the expected influence of various aldehydes on the (E)-selectivity of the HWE reaction with this compound under typical conditions (e.g., NaH in THF).
| Aldehyde | Expected Major Product | Expected E/Z Ratio |
| Benzaldehyde | (E)-Methyl 7-phenylhept-6-enoate | >95:5 |
| Isobutyraldehyde | (E)-Methyl 8-methylnon-6-enoate | >90:10 |
| Cyclohexanecarboxaldehyde | (E)-Methyl 7-cyclohexylhept-6-enoate | >95:5 |
While the standard HWE reaction with stabilized phosphonates strongly favors the (E)-isomer, certain modifications can be employed to promote the formation of the (Z)-alkene. These modifications typically involve altering the electronic properties of the phosphonate reagent or the reaction conditions to favor kinetic control over thermodynamic control.
Key strategies for enhancing (Z)-selectivity include:
Still-Gennari Modification: This approach utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in conjunction with strong, non-coordinating bases (e.g., KHMDS with 18-crown-6). These conditions accelerate the elimination of the oxaphosphetane, preventing equilibration to the thermodynamically favored anti-intermediate.
Use of specific cations: While lithium often favors (E)-selectivity, potassium cations can sometimes lead to an increase in the proportion of the (Z)-isomer, particularly at lower temperatures. conicet.gov.ar
For a reagent like this compound, achieving high (Z)-selectivity would likely require derivatization to a more electron-withdrawing phosphonate ester followed by the application of Still-Gennari conditions.
A significant practical advantage of the Horner-Wadsworth-Emmons reaction is the ease of separation of the alkene product from the reaction byproducts. The primary byproduct is a dialkyl phosphate salt, which is typically highly polar and water-soluble. wikipedia.orgorganic-chemistry.org
The standard workup procedure for an HWE reaction involves quenching the reaction mixture with an aqueous solution, followed by extraction of the desired alkene into an organic solvent. The phosphate byproduct remains in the aqueous layer and is thus easily removed. This contrasts with the Wittig reaction, where the triphenylphosphine (B44618) oxide byproduct can often be challenging to separate from the desired product, sometimes requiring chromatography.
A typical isolation protocol would involve the following steps:
Quenching the reaction with saturated aqueous ammonium (B1175870) chloride.
Extraction with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
Washing the combined organic layers with water and brine to remove any remaining water-soluble impurities.
Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
Concentration of the solvent under reduced pressure to yield the crude alkene product.
Further purification, if necessary, by column chromatography.
The simplicity of this workup procedure makes the HWE reaction a highly attractive method for alkene synthesis, particularly on a larger scale.
Stereochemical Control in HWE Olefination with Stabilized Phosphonates
Related Olefination Methodologies Involving Phosphorus Reagents
Olefination reactions employing phosphorus-stabilized carbon nucleophiles are fundamental transformations in organic synthesis for the construction of carbon-carbon double bonds. nih.gov A variety of these reagents have been developed, each with distinct characteristics and applications. nih.gov The reactivity and stereochemical outcome of these reactions are highly dependent on the nature of the phosphorus-containing species. nih.gov The olefination reactions involving this compound are a subset of the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions. wikipedia.orgnih.gov Understanding the distinctions between this methodology and other related phosphorus-based olefination reactions, such as the classical Wittig and the Horner-Wittig reactions, is crucial for synthetic planning.
The classical Wittig reaction, discovered by Georg Wittig, is a widely used method for synthesizing alkenes from aldehydes or ketones. nih.gov However, the olefination methodology involving phosphonates like this compound, known as the Horner-Wadsworth-Emmons (HWE) reaction, offers several significant advantages and exhibits key differences from the classical Wittig approach. wikipedia.orgyoutube.com
The primary distinctions lie in the nature of the phosphorus reagent, the properties of the resulting carbanion, the reaction byproducts, and the stereochemical control of the olefination.
Nature of the Phosphorus Reagent: The classical Wittig reaction employs a phosphonium (B103445) ylide, typically derived from a triphenylphosphonium salt. In contrast, the HWE reaction utilizes a phosphonate-stabilized carbanion, which is generated by deprotonation of a phosphonate ester such as this compound. pediaa.com
Nucleophilicity and Basicity of the Carbanion: Phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction. wikipedia.orgnih.gov The increased nucleophilicity often leads to a more reactive species that can participate in olefination with a wider range of carbonyl compounds. youtube.com
Reaction Byproducts: A significant practical advantage of the HWE reaction is the nature of the phosphorus-containing byproduct. The classical Wittig reaction generates triphenylphosphine oxide, a non-polar, organic-soluble compound that can be challenging to separate from the desired alkene product. youtube.com Conversely, the HWE reaction produces a dialkylphosphate salt, which is water-soluble and can be easily removed from the reaction mixture through a simple aqueous extraction. wikipedia.orgyoutube.com
Stereoselectivity: The HWE reaction typically shows a strong preference for the formation of (E)-alkenes, especially with stabilized phosphonate carbanions. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the classical Wittig reaction is more variable and depends on the stability of the ylide. Unstabilized ylides tend to yield (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. wpmucdn.com
Reagent Modification: Phosphonate esters used in the HWE reaction can be alkylated after the formation of the carbanion but before the addition of the carbonyl compound. This allows for the synthesis of more complex and substituted alkenes, a feature not readily available in classical Wittig chemistry. youtube.com
| Feature | Classical Wittig Chemistry | Olefination with this compound (HWE Reaction) |
|---|---|---|
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate-stabilized Carbanion |
| Carbanion Properties | Less nucleophilic, more basic | More nucleophilic, less basic wikipedia.orgnih.gov |
| Byproduct | Triphenylphosphine oxide (organic-soluble) youtube.com | Dialkylphosphate salt (water-soluble) wikipedia.orgyoutube.com |
| Predominant Stereochemistry | Variable (Z- for unstabilized, E- for stabilized ylides) wpmucdn.com | (E)-alkenes wikipedia.orgorganic-chemistry.org |
| Alkylation of Intermediate | Not possible | Possible youtube.com |
While the Horner-Wadsworth-Emmons reaction utilizes phosphonate-stabilized carbanions, the Horner-Wittig reaction is a distinct olefination method that employs phosphine (B1218219) oxide-stabilized carbanions. nih.govnih.gov This difference in the phosphorus reagent leads to variations in reactivity and procedural aspects. The olefination with this compound, being an HWE reaction, can be compared to the Horner-Wittig methodology to highlight these differences.
The Horner-Wittig reaction was first described by Leopold Horner and involves the reaction of a carbanion derived from a phosphine oxide with a carbonyl compound. conicet.gov.ar A key feature of this reaction is the ability to isolate the intermediate β-hydroxyphosphine oxide, particularly when lithium bases are used for deprotonation. pitt.edu This intermediate can then be treated in a subsequent step to induce elimination to the alkene. pitt.edu In contrast, using potassium bases often leads directly to the alkene product. pitt.edu
The primary points of comparison between the HWE reaction (as exemplified by the use of this compound) and the Horner-Wittig reaction are summarized below:
Phosphorus Reagent: The HWE reaction uses phosphonate esters, whereas the Horner-Wittig reaction uses phosphine oxides to generate the stabilized carbanion. nih.govnih.gov
Reaction Intermediates: The Horner-Wittig reaction offers the potential to isolate the β-hydroxyphosphine oxide intermediate, providing a level of control over the subsequent elimination step. pitt.edu The oxaphosphetane intermediate in the HWE reaction is typically transient and proceeds directly to the alkene and phosphate byproduct. nih.gov
Byproducts: Both reactions have an advantage over the classical Wittig reaction in that their phosphorus-containing byproducts are generally water-soluble, facilitating easier purification of the final alkene. organic-chemistry.orgpitt.edu
| Feature | Olefination with this compound (HWE Reaction) | Horner-Wittig Reaction |
|---|---|---|
| Phosphorus Reagent | Phosphonate Ester | Phosphine Oxide nih.govnih.gov |
| Stabilized Intermediate | Phosphonate-stabilized Carbanion | Phosphine oxide-stabilized Carbanion youtube.com |
| Isolable Intermediate | Generally no (transient oxaphosphetane) nih.gov | Yes (β-hydroxyphosphine oxide with Li bases) pitt.edu |
| Byproduct | Water-soluble dialkylphosphate salt organic-chemistry.org | Water-soluble phosphinate salt pitt.edu |
Advanced Synthetic Applications of Methyl 5 Dimethoxyphosphorylpentanoate and Its Derivatives
Role in the Synthesis of Complex Natural Products and Analogues
The Horner-Wadsworth-Emmons reaction, a cornerstone of modern organic synthesis, provides a reliable method for the stereoselective formation of alkenes. wikipedia.orgnih.gov Methyl 5-dimethoxyphosphorylpentanoate serves as a key reagent in this transformation, enabling the elongation of carbon chains and the introduction of α,β-unsaturated ester moieties, which are common structural motifs in a variety of natural products.
One notable application of this phosphonate (B1237965) reagent is in the synthesis of prostaglandins and their analogues. nih.govnih.gov Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects. Their complex structures often feature a five-membered ring and two extended side chains. The HWE reaction with this compound provides an efficient method for the construction of one of these side chains, typically the α-chain. For instance, in the synthesis of certain prostaglandin analogues, an aldehyde precursor of the core structure is reacted with the ylide generated from this compound to furnish the desired α,β-unsaturated ester, which can then be further elaborated to complete the synthesis. nih.govnih.gov
Similarly, this reagent has found utility in the synthesis of jasmonates and their derivatives. chimia.chdtu.dk Jasmonates are plant hormones involved in various physiological processes, including growth and defense. The core structure of jasmonates is a cyclopentanone ring with two side chains. The HWE olefination with this compound can be employed to introduce the characteristic pentenyl side chain onto the cyclopentanone core.
The application of this compound extends to the synthesis of other complex natural products, including polyketides and macrolides. nih.gov The ability to introduce a functionalized five-carbon unit with high E-selectivity makes it a valuable tool for assembling the carbon skeletons of these intricate molecules.
| Natural Product Class | Key Synthetic Step | Role of this compound |
| Prostaglandin Analogues | Horner-Wadsworth-Emmons Olefination | Construction of the α-side chain |
| Jasmonate Analogues | Horner-Wadsworth-Emmons Olefination | Introduction of the pentenyl side chain |
| Polyketides | Carbon Chain Elongation | Building block for the carbon skeleton |
Application in Tandem and Multicomponent Reactions
The efficiency of organic synthesis can be significantly enhanced by employing tandem or multicomponent reactions, which allow for the formation of multiple chemical bonds in a single operation. frontiersin.orgrsc.orgmdpi.com While specific examples directly involving this compound in such reaction cascades are not extensively documented in readily available literature, the functional handles present in the molecule make it a prime candidate for such applications.
The α,β-unsaturated ester moiety formed through the HWE reaction with this compound is a versatile functional group that can participate in a variety of subsequent transformations. For instance, it can act as a Michael acceptor, allowing for the conjugate addition of nucleophiles. This opens up the possibility of designing tandem reaction sequences where an initial HWE olefination is followed by an in-situ Michael addition.
Multicomponent reactions (MCRs) that incorporate phosphonate reagents are a growing area of research. nih.govmdpi.com These reactions offer a powerful strategy for the rapid construction of complex molecules from simple starting materials. The development of MCRs that utilize this compound could provide direct access to highly functionalized molecules with potential applications in medicinal chemistry and materials science.
| Reaction Type | Potential Role of this compound | Resulting Structural Motif |
| Tandem HWE/Michael Addition | HWE reagent and subsequent Michael acceptor | γ-functionalized pentanoate derivative |
| Multicomponent Reactions | Building block with multiple reactive sites | Highly substituted and functionalized carbo- and heterocycles |
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography, a powerful separation technique, is central to the analysis of Methyl 5-dimethoxyphosphorylpentanoate. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer unique advantages in verifying the compound's purity and in tracking the progress of chemical reactions in which it is a reactant or product.
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.
Purity Assessment: A primary application of HPLC is the determination of the purity of a synthesized batch of this compound. By developing a suitable method, it is possible to separate the target compound from any unreacted starting materials, byproducts, or degradation products. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for a quantitative assessment of purity. A high-purity sample will exhibit a single, sharp peak with minimal to no other peaks present.
Reaction Monitoring: HPLC can also be employed to monitor the progress of reactions involving this compound, such as its synthesis via the Michaelis-Arbuzov reaction. By taking aliquots of the reaction mixture at various time intervals and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the desired product. This real-time analysis is crucial for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize yield and minimize impurities.
A typical HPLC method for the analysis of this compound would involve a reversed-phase column, such as a C18 column, with a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector, as the ester functional group exhibits some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) for enhanced sensitivity and structural confirmation.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm or ELSD/MS |
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound possesses sufficient volatility and thermal stability, GC is a highly effective method for its analysis.
Purity Assessment: In the context of purity assessment, GC can separate this compound from volatile impurities with high resolution. The compound is vaporized in a heated injector and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for its sensitivity to organic compounds, while a mass spectrometer (MS) can provide definitive identification of the compound and any impurities based on their mass spectra.
Reaction Monitoring: GC is particularly well-suited for monitoring reactions that produce or consume volatile compounds. For instance, in a Horner-Wadsworth-Emmons reaction where this compound might be a reactant, GC analysis of the reaction mixture can provide rapid information on the conversion of the starting material and the appearance of the alkene product. This allows for precise determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating.
A standard GC method for this compound would utilize a non-polar or mid-polarity capillary column. A temperature program is typically employed to ensure the elution of compounds with a range of boiling points in a reasonable time frame.
Table 2: Representative GC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.2 mL/min (constant flow) |
| Injector Temp. | 250 °C |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp. | 280 °C (FID) or as per MS requirements |
| Injection Vol. | 1 µL (with split) |
Emerging Research Avenues and Future Perspectives in Phosphonate Chemistry
Sustainable and Green Chemistry Approaches in Phosphonate (B1237965) Synthesis
The principles of green chemistry are increasingly influencing the synthesis of phosphonates, aiming to reduce environmental impact and enhance efficiency. Key strategies include the adoption of solvent-free reaction conditions, the use of alternative energy sources, and a focus on atom economy.
Solvent-free, microwave-assisted, and ultrasound-promoted syntheses have emerged as powerful green alternatives for the preparation of various phosphonates. chim.it These methods often lead to shorter reaction times, higher yields, and simplified purification processes. For instance, the synthesis of α-aminophosphonates has been successfully achieved under solvent-free conditions, demonstrating the feasibility of these eco-friendly approaches. mdpi.com
Atom economy, a core principle of green chemistry, emphasizes the maximization of the incorporation of all materials used in the process into the final product. purdue.eduprinceton.edu In the context of phosphonate synthesis, this involves designing reactions that minimize the formation of byproducts. The Michaelis-Arbuzov and Michaelis-Becker reactions, foundational methods for creating the carbon-phosphorus bond, are being re-evaluated and optimized to improve their atom economy. arkat-usa.org The development of catalytic systems that enable the use of renewable feedstocks is another crucial aspect of sustainable phosphonate synthesis, aiming to reduce reliance on petrochemical-derived starting materials. acs.org Biocatalysis, utilizing enzymes to perform chemical transformations, also holds promise for the green synthesis of phosphonates, offering high selectivity and mild reaction conditions. researchgate.netresearchgate.net
| Green Chemistry Approach | Description | Potential Advantages |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, reducing waste and simplifying purification. | Reduced environmental impact, lower cost, easier product isolation. |
| Microwave-Assisted Synthesis | Microwave irradiation is used to accelerate reaction rates. | Shorter reaction times, higher yields, improved energy efficiency. |
| Ultrasound-Promoted Synthesis | Sonication is used to enhance reaction rates and yields. | Increased reaction rates, improved mixing, potential for novel reactivity. |
| High Atom Economy Reactions | Synthetic routes are designed to maximize the incorporation of reactant atoms into the final product. | Minimized waste, increased efficiency, improved sustainability. |
| Use of Renewable Feedstocks | Starting materials are derived from renewable biological sources rather than fossil fuels. | Reduced carbon footprint, long-term sustainability. |
| Biocatalysis | Enzymes are used as catalysts to perform chemical transformations. | High selectivity, mild reaction conditions, environmentally friendly. |
Catalyst Development for Enhanced Olefination Efficiency
The Horner-Wadsworth-Emmons (HWE) reaction is a key application for phosphonates like Methyl 5-dimethoxyphosphorylpentanoate, and significant research is dedicated to developing catalysts that enhance its efficiency, selectivity, and sustainability.
Lewis acid catalysis has been shown to play a crucial role in modulating the reactivity and selectivity of the HWE reaction. beilstein-journals.org Lewis acids can coordinate to the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity and facilitating the nucleophilic attack by the phosphonate carbanion. researchgate.net This can lead to milder reaction conditions and improved stereoselectivity.
Organocatalysis offers a metal-free alternative for promoting the HWE reaction. Bifunctional organocatalysts, such as those based on thiourea, have been developed to control the stereoselectivity of the olefination. arkat-usa.org These catalysts can activate both the phosphonate and the carbonyl compound through hydrogen bonding interactions.
| Catalyst Type | Mechanism of Action | Advantages |
| Lewis Acids | Activate the carbonyl group towards nucleophilic attack. | Milder reaction conditions, enhanced stereoselectivity. |
| Organocatalysts | Activate reactants through non-covalent interactions (e.g., hydrogen bonding). | Metal-free, potential for high enantioselectivity. |
| Phase-Transfer Catalysts | Facilitate the transfer of reactants between immiscible phases. | Use of inexpensive bases, avoidance of anhydrous solvents, greener conditions. |
| Heterogeneous Catalysts | Catalyst is in a different phase from the reactants. | Easy separation and recyclability, improved process efficiency. |
| Recyclable Catalysts | Can be recovered and reused multiple times. | Reduced waste, lower catalyst cost, increased sustainability. |
Integration with Flow Chemistry Methodologies
The integration of phosphonate synthesis and application with continuous flow chemistry represents a significant advancement in process intensification and automation. beilstein-journals.orgtandfonline.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for seamless scale-up. arkat-usa.orgacs.org
Microreactor technology is at the heart of flow chemistry, providing a platform for conducting chemical reactions in small, well-defined channels. researchgate.netresearchgate.netacs.org This technology allows for rapid reaction optimization by enabling the systematic variation of parameters such as temperature, pressure, and residence time. acs.org For the Horner-Wadsworth-Emmons reaction, flow chemistry has been shown to significantly shorten reaction times and improve yields. chim.it
Packed-bed reactors , where a solid-supported catalyst or reagent is packed into a column, are particularly well-suited for continuous flow processes involving phosphonates. acs.orgnih.govmdpi.com This setup allows for the easy separation of the product from the catalyst, facilitating continuous production and catalyst recycling. The development of automated flow synthesis platforms further enhances the efficiency of phosphonate chemistry, enabling high-throughput screening of reaction conditions and the on-demand synthesis of libraries of compounds. purdue.edudb-thueringen.dephosphonates.org
The scale-up of flow chemistry processes, often achieved through "numbering-up" (using multiple reactors in parallel) or "sizing-up" (increasing the dimensions of the reactor), is a key consideration for industrial applications. iu.edursc.org
| Flow Chemistry Aspect | Description | Advantages for Phosphonate Chemistry |
| Microreactors | Reactions are performed in small-volume, continuous-flow reactors. | Enhanced control over reaction parameters, improved safety, rapid optimization. |
| Packed-Bed Reactors | Solid-supported reagents or catalysts are packed into a column. | Easy product separation, catalyst recycling, continuous operation. |
| Automated Synthesis | Robotic systems control the flow process, enabling high-throughput experimentation. | Rapid optimization of reaction conditions, library synthesis. |
| Process Intensification | Achieving higher productivity from smaller, more efficient reactors. | Reduced footprint, lower capital costs, improved sustainability. |
| Scale-Up Strategies | Methods for increasing production capacity from lab to industrial scale. | Seamless transition from research to manufacturing. |
Exploration of Novel Reactivity Patterns beyond Olefination
While the Horner-Wadsworth-Emmons reaction is the most prominent application of phosphonates like this compound, researchers are actively exploring their reactivity in a broader range of chemical transformations.
Phosphonate radical chemistry has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.nettandfonline.com Phosphonate-stabilized radicals can be generated under mild conditions and participate in a variety of addition and cyclization reactions. acs.orgPhotoredox catalysis has proven to be a particularly effective method for generating these radical species, enabling novel transformations that are not accessible through traditional ionic pathways. purdue.edunih.govacs.orgiu.edu
Phosphonates are also being investigated as directing groups in C-H activation reactions. nih.gov The phosphonate moiety can coordinate to a metal catalyst, directing the functionalization of a specific C-H bond in the molecule. This strategy provides a powerful approach for the synthesis of complex, highly substituted aromatic and heterocyclic compounds.
Furthermore, phosphonates are finding new applications in cross-coupling reactions , where they can serve as coupling partners to form new carbon-phosphorus bonds. beilstein-journals.orgacs.orgnih.govrsc.orgorganic-chemistry.org These reactions, often catalyzed by transition metals like palladium or nickel, provide direct access to a wide range of functionalized phosphonates. The development of novel phosphonate-mediated cyclization reactions is another exciting area of research, offering new routes to carbocyclic and heterocyclic ring systems. chim.itarkat-usa.org
| Novel Reactivity | Description | Synthetic Utility |
| Radical Chemistry | Reactions involving phosphonate-stabilized radical intermediates. | Formation of C-C and C-heteroatom bonds, access to complex structures. |
| Photoredox Catalysis | Use of light and a photocatalyst to initiate radical reactions. | Mild reaction conditions, unique reactivity, sustainable approach. |
| C-H Activation | The phosphonate group directs the functionalization of a specific C-H bond. | Efficient synthesis of substituted aromatics and heterocycles. |
| Cross-Coupling Reactions | Phosphonates act as coupling partners in metal-catalyzed reactions. | Direct formation of C-P bonds, access to functionalized phosphonates. |
| Cyclization Reactions | Phosphonates participate in or mediate the formation of cyclic structures. | Synthesis of carbocyclic and heterocyclic compounds. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-dimethoxyphosphorylpentanoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via phosphonate-based coupling reactions. For example, dimethyl methylphosphonate derivatives (e.g., dimethyl (1-diazo-2-oxopropyl)phosphonate) are often used as precursors in Horner-Wadsworth-Emmons reactions. Key variables include solvent choice (e.g., THF), base selection (e.g., LiN(iPr)₂), and reaction time (3–48 hours), which must be optimized to avoid side products like hydrolyzed intermediates .
- Data Consideration : Monitor reaction progress using TLC or HPLC, and validate purity via NMR (¹H/³¹P) and mass spectrometry.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Refer to safety data sheets (SDS) for structurally similar organophosphorus compounds (e.g., dimethyl methylphosphonate). Key precautions include:
- Use of fume hoods and flame-resistant lab coats to mitigate flammability risks.
- Immediate decontamination of spills with inert absorbents (e.g., vermiculite) to prevent environmental release .
- Avoidance of skin/eye contact due to acute toxicity risks; wear nitrile gloves and safety goggles .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze ¹H (δ 1.5–2.5 ppm for methylene protons) and ³¹P (δ 20–30 ppm for phosphoryl groups) spectra.
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210 nm) to quantify impurities.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 317) and fragmentation patterns .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology : Apply iterative validation:
- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations for ³¹P chemical shifts).
- Cross-validate using heteronuclear correlation spectroscopy (HMBC/HSQC) to resolve ambiguities in coupling patterns .
- Case Study : Discrepancies in ester carbonyl signals (δ ~170 ppm in ¹³C NMR) may arise from solvent polarity effects; replicate analyses in deuterated DMSO vs. CDCl₃ to isolate solvent-induced shifts .
Q. What toxicological profiles must be considered when designing in vitro assays involving this compound?
- Methodology : Review ecotoxicological data for analogous organophosphates:
- Acute toxicity (e.g., LD₅₀ > 2000 mg/kg in rodents) suggests moderate hazard .
- Prioritize cell viability assays (e.g., MTT) in hepatocyte models to assess metabolic interference risks .
Q. How can degradation pathways of this compound be characterized under varying pH conditions?
- Methodology : Conduct accelerated stability studies:
- Hydrolytic degradation: Incubate in buffers (pH 2–12) at 40°C for 72 hours.
- Analyze degradation products via LC-MS; phosphoryl ester cleavage typically yields pentanoic acid derivatives .
Q. What computational strategies are effective for predicting the reactivity of the phosphoryl group in synthetic applications?
- Methodology : Use density functional theory (DFT) to model transition states in nucleophilic substitution reactions. Key parameters include:
- Charge distribution on phosphorus (Q_P ≈ +1.5 e).
- Frontier molecular orbital (FMO) analysis to predict electrophilic sites .
Q. How can researchers optimize reaction efficiency in large-scale syntheses while minimizing byproduct formation?
- Methodology : Apply design of experiments (DoE):
- Vary temperature (25–60°C), catalyst loading (0.1–5 mol%), and solvent polarity (THF vs. DMF) in a factorial design.
- Use response surface modeling to identify optimal conditions, prioritizing yield (>85%) and purity (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
